9-Nitroanthracene
Overview
Description
9-Nitroanthracene is an organic compound with the molecular formula C₁₄H₉NO₂. It is a derivative of anthracene, where a nitro group is substituted at the ninth position of the anthracene ring. This compound is known for its bright orange-yellow crystalline appearance and is used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
9-Nitroanthracene, a nitropolycyclic aromatic hydrocarbon (NPAH), primarily targets microplastics in aqueous solutions . It is inclined to be adsorbed onto microplastics, especially polyethylene (PE), which has a large adsorption amount .
Mode of Action
The interaction of this compound with its targets involves adsorption. A linear isothermal model better describes the isothermal adsorption process for this compound, indicating that a hydrophobic distribution may be the main adsorption mechanism in an aqueous solution . This compound is also a strong oxidizing agent .
Biochemical Pathways
It is known that xanthine oxidase, a mammalian nitroreductase, can catalyze the covalent binding of a series of nitro-polycyclic aromatic hydrocarbons (nitro-pahs) trans-dihydrodiols to dna .
Pharmacokinetics
Its interaction with microplastics suggests that it may have a significant presence in aquatic environments .
Result of Action
It is known to cause dna damage . It is also known to be a strong oxidizing agent, which may lead to oxidative stress .
Action Environment
Environmental factors such as pH and ionic strength have negligible effects on the adsorption of this compound for PE . Alkaline and high ionic strength conditions result in the inhibition of adsorption of polypropylene (pp) and polystyrene (ps) . The particle size of microplastics is negatively correlated with the log Kd of this compound .
Biochemical Analysis
Biochemical Properties
9-Nitroanthracene, like other nitro-aromatic compounds, can range from slight to strong oxidizing agents . When mixed with reducing agents, they may begin a vigorous reaction that culminates in a detonation
Cellular Effects
Studies have shown that this compound can cause DNA damage in lung cells of rats . This damage was accompanied by an increase in OGG1 expression, inhibition of MTH1 and XRCC1 expression, elevation of GADD153, hemeoxygenase-1 and malondialdehyde levels, and promotion of CYP450 isozymes and glutathione S-transferase activities .
Molecular Mechanism
It is known that nitro-aromatic compounds like this compound can undergo various reactions, including reduction, substitution, and addition reactions . These reactions can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
It has been observed that the day-night variation of NPAHs, including this compound, reflected a shorter lifetime during the day, possibly because of photolysis .
Dosage Effects in Animal Models
In animal models, specifically rats, it has been observed that PM 2.5 and higher dosage this compound significantly caused lung DNA damage . Exposure to lower dosages of this compound did not cause DNA damage and oxidative stress .
Metabolic Pathways
It has been observed that this compound can cause alterations in oxidative stress factors and metabolic enzymes .
Transport and Distribution
It is known that NPAHs, including this compound, can be transported to the Arctic regions through atmospheric transport .
Subcellular Localization
It is known that NPAHs can aggregate in distinct patterns within various cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Nitroanthracene can be synthesized through the nitration of anthracene. The process involves suspending finely powdered anthracene in glacial acetic acid and adding concentrated nitric acid slowly while maintaining the reaction temperature below 30°C. The mixture is stirred until a clear solution is obtained, followed by the addition of a mixture of concentrated hydrochloric acid and glacial acetic acid. The resulting product is then filtered, washed, and recrystallized from glacial acetic acid to yield bright orange-yellow needles .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the product. The process may involve additional purification steps to remove impurities and achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: 9-Nitroanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction of the nitro group can yield aminoanthracene.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Aminoanthracene.
Substitution: Various substituted anthracene derivatives depending on the reagents used
Scientific Research Applications
9-Nitroanthracene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in photochemical studies.
Biology: Studied for its interactions with biological molecules and potential mutagenic effects.
Medicine: Investigated for its potential use in drug development and as a model compound in toxicological studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 1-Nitroanthracene
- 2-Nitroanthracene
- 9-Methyl-10-nitroanthracene
- 12-Methyl-7-nitrobenz[a]anthracene
Comparison: 9-Nitroanthracene is unique due to the position of the nitro group, which influences its chemical reactivity and photochemical behavior. Compared to 1-Nitroanthracene and 2-Nitroanthracene, this compound has a perpendicular nitro group, leading to different photochemical degradation pathways. The presence of methyl groups in 9-Methyl-10-nitroanthracene and 12-Methyl-7-nitrobenz[a]anthracene further alters their chemical properties and reactivity .
Properties
IUPAC Name |
9-nitroanthracene | |
---|---|---|
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIKFJXEYJIZNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2[N+](=O)[O-] | |
Source | PubChem | |
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Molecular Formula |
C14H9NO2 | |
Record name | 9-NITROANTHRACENE | |
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DSSTOX Substance ID |
DTXSID5025730 | |
Record name | 9-Nitroanthracene | |
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Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
9-nitroanthracene is a yellow solid. (NTP, 1992), Yellow solid; [CAMEO] | |
Record name | 9-NITROANTHRACENE | |
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Boiling Point |
527 °F at 17 mmHg (NTP, 1992) | |
Record name | 9-NITROANTHRACENE | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992) | |
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Vapor Pressure |
0.00000135 [mmHg] | |
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CAS No. |
602-60-8 | |
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Melting Point |
286 to 289 °F (NTP, 1992) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 9-nitroanthracene exert its mutagenic effects?
A1: this compound itself shows weak mutagenic activity. Its mutagenicity is primarily attributed to its metabolites, particularly the trans-dihydrodiol metabolites formed through ring-oxidation. These metabolites can undergo nitroreduction, leading to the formation of mutagenic species. []
Q2: Can this compound be metabolized through nitroreduction directly?
A2: While this compound can be metabolized by rat liver microsomes, under anaerobic conditions, nitroreduction was not observed. []
Q3: How does the orientation of the nitro group in 9-NA affect its mutagenicity?
A3: The nitro group in 9-NA is essentially perpendicular to the aromatic ring system due to steric hindrance. [, , ] This conformation limits its resonance interaction with the aromatic system, possibly contributing to its weak direct mutagenicity compared to isomers with a more planar nitro group orientation. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C14H9NO2, and its molecular weight is 223.23 g/mol.
Q5: Are there any spectroscopic techniques used to characterize this compound and its metabolites?
A5: Yes, several spectroscopic techniques have been employed. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and conformation of 9-NA, its metabolites, and reaction intermediates. [, , ]
- Mass Spectrometry (MS): Utilized to identify and quantify 9-NA and its metabolites in environmental samples and biological matrices. [, , , , , ]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Employed to study the photodegradation of 9-NA and to quantify its concentration in solutions. [, , ]
- Fluorescence Spectroscopy: Used to study the photophysical properties of 9-NA and its interaction with other molecules. [, ]
- Surface-Enhanced Raman Spectroscopy (SERS): Allows for highly sensitive detection and characterization of 9-NA adsorbed on specific surfaces. []
Q6: Is this compound stable under environmental conditions?
A6: this compound can undergo photodecomposition when exposed to sunlight, with its degradation rate influenced by the orientation of the nitro group relative to the aromatic ring. [, ]
Q7: How does the presence of 9-NA as a contaminant impact anthraquinone used in toxicological studies?
A7: Commercial anthraquinone produced by the oxidation of anthracene can be contaminated with 9-NA. This contamination can confound the results of toxicological studies, as 9-NA is mutagenic and potentially carcinogenic. []
Q8: Does this compound exhibit any catalytic properties?
A8: While not directly used as a catalyst, 9-NA participates in reactions where electron transfer is crucial. For instance, it acts as an electron acceptor in the formation of fluorofullerene anions during matrix-assisted laser desorption/ionization mass spectrometry. []
Q9: Have computational methods been used to study this compound?
A9: Yes, density functional theory (DFT) calculations have been used to predict the structure of 9-NA and other nitro-PAHs, examining the relationship between their structure and mutagenicity. []
Q10: How does the position of the nitro group on the anthracene ring affect mutagenicity?
A10: The position of the nitro group greatly influences the mutagenic activity. this compound, with its nitro group sterically hindered, shows weaker mutagenicity compared to isomers like 1-nitroanthracene, where the nitro group can lie closer to the plane of the aromatic ring and engage in greater resonance. []
Q11: Are there specific formulation strategies for this compound?
A11: Formulation strategies for 9-NA are not a primary focus in the provided research, as it is primarily studied for its environmental impact and toxicological properties.
Q12: What are the known toxicological effects of this compound?
A12: this compound exhibits mutagenicity in bacterial assays, particularly in the presence of metabolic activation. [, , , ] Animal studies have linked it to DNA damage in the lungs. []
Q13: Is this compound considered a human carcinogen?
A13: While 9-NA is mutagenic and raises concerns about potential carcinogenicity, definitive classification as a human carcinogen requires further investigation.
Q14: What are the main sources of this compound in the environment?
A14: this compound is primarily formed through the atmospheric nitration of anthracene, often associated with combustion processes like vehicle exhaust and biomass burning. [, , , ] It can also be present as a contaminant in commercially available anthraquinone. []
Q15: What analytical techniques are commonly used to determine this compound in environmental samples?
A15: Common techniques include:
- Gas Chromatography coupled with Mass Spectrometry (GC-MS): Offers high sensitivity and selectivity for the identification and quantification of 9-NA in complex mixtures like air and particulate matter. [, , , ]
- High-Performance Liquid Chromatography (HPLC) with various detection methods:
Q16: What is the solubility of this compound in different solvents?
A16: this compound shows limited solubility in water but exhibits greater solubility in organic solvents like dichloromethane, acetonitrile, and hexane. [, , , ]
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